N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-9-7-12(20-24-9)14(22)17-15-18-19-16(26-15)25-8-13(21)10-3-5-11(23-2)6-4-10/h3-7H,8H2,1-2H3,(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLXZCPHWHJRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a thiadiazole ring, isoxazole moiety, and various functional groups, suggesting significant interactions with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 432.6 g/mol. The structure incorporates multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S2 |
| Molecular Weight | 432.6 g/mol |
| CAS Number | 872594-83-7 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The thiadiazole moiety has been associated with antimicrobial properties against various bacterial strains and fungi. Studies have shown that derivatives of thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal pathogens .
- Anticancer Properties : Several studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines . The specific compound has shown promise in inhibiting tumor growth in preclinical models.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that those with a 4-methoxyphenyl substituent exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics such as streptomycin .
Anticancer Studies
In vitro assays demonstrated that this compound could induce apoptosis in cancer cells. A study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity .
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized several derivatives of the compound and tested their antimicrobial activity against common pathogens. The results indicated that the derivative containing the methoxy group showed superior activity compared to other tested compounds.
Case Study 2: Anticancer Activity
A research group investigated the effects of this compound on prostate cancer cells. The study revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,3,4-thiadiazole-2-carboxamide derivatives. Below is a comparative analysis with structurally related compounds:
Key Research Findings
Substituent Impact on Bioactivity :
- The 4-methoxyphenyl group in the target compound and analogues (e.g., ) correlates with enhanced anticonvulsant and antifungal activities due to improved lipophilicity and π-π stacking interactions.
- Methylthio or benzylthio substituents (e.g., 5k ) improve antibacterial potency but reduce solubility, limiting bioavailability.
- Hybridization with isoxazole (target compound) or oxadiazole (6c ) moieties introduces additional hydrogen-bonding sites, critical for enzyme inhibition .
- Synthetic Accessibility: The target compound’s synthesis likely follows a route similar to : alkylation of a thiadiazole-thione intermediate with 2-bromo-1-(4-methoxyphenyl)ethanone, followed by carboxamide coupling . Yields for analogous compounds range from 68% to 97% .
- Compounds with 4-methoxyphenyl groups (e.g., ) show superior activity over chlorophenyl or nitrophenyl analogues, likely due to reduced electron-withdrawing effects .
Limitations and Contradictions
- Activity vs. Toxicity: Methylthio derivatives (e.g., 4a ) exhibit high yields (97%) but increased cytotoxicity in normal cell lines, as seen in .
- Substituent Trade-offs : While 4-methoxyphenyl enhances target binding, it may reduce metabolic stability compared to halogenated analogues (e.g., 5j ).
Q & A
Q. What are the typical synthetic routes and critical intermediates for synthesizing N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide?
The synthesis involves multi-step reactions, including:
- Formation of the thiadiazole core : Cyclization of thiosemicarbazides or condensation of thiol-containing intermediates, often under reflux with anhydrous potassium carbonate in dry acetone .
- Coupling of functional groups : For example, introducing the 4-methoxyphenyl-2-oxoethyl moiety via nucleophilic substitution or thioether formation .
- Final assembly : Amide bond formation between the thiadiazole and isoxazole-carboxamide moieties using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key intermediates include 5-substituted-1,3,4-thiadiazol-2-amines and activated carboxylic acid derivatives of the isoxazole component.
Q. Which spectroscopic and analytical methods are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the integration of protons and carbons in the thiadiazole, isoxazole, and methoxyphenyl groups .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1650–1750 cm, S–C=S at ~650–750 cm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and fragmentation patterns .
- Elemental Analysis : Ensures stoichiometric purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thioether linkage in the synthesis?
- Solvent selection : Dry acetone or DMF enhances solubility and reactivity of thiol-containing intermediates .
- Catalysts : Anhydrous potassium carbonate or triethylamine facilitates deprotonation and nucleophilic attack .
- Temperature control : Reflux (60–80°C) balances reaction rate and side-product minimization .
- Purification : Recrystallization from ethanol or column chromatography removes unreacted starting materials .
Q. What methodologies are recommended for assessing the compound’s biological activity and target interactions?
- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MTT assay) and antimicrobial testing (MIC determination) .
- Enzyme inhibition studies : Kinase or protease inhibition assays to identify mechanistic pathways .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin, guided by structural analogs .
- ADMET profiling : Solubility, metabolic stability, and permeability assays (e.g., Caco-2 cell models) prioritize lead optimization .
Q. How can computational tools resolve contradictions in spectroscopic data or proposed reaction mechanisms?
- Density Functional Theory (DFT) : Simulates NMR chemical shifts and IR spectra to validate experimental data .
- Mechanistic studies : Transition state analysis (e.g., Gaussian software) clarifies competing pathways in thiadiazole formation .
- Crystallography : SHELX programs refine X-ray diffraction data to resolve ambiguities in stereochemistry .
Q. What strategies address discrepancies in biological activity between structural analogs?
- SAR (Structure-Activity Relationship) analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) to correlate structural features with potency .
- Metabolic profiling : LC-MS identifies active metabolites or degradation products that influence efficacy .
- Off-target screening : Phosphoproteomics or transcriptomics uncovers unintended interactions .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for thiol-mediated steps to prevent oxidation .
- Characterization : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) for complex heterocycles .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
